tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Overview
Description
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thieno[3,2-c]pyridine derivative followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno[3,2-c]pyridine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thieno[3,2-c]pyridine derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be incorporated into polymers to modify their electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylanisole: Another brominated compound with similar reactivity but different core structure.
5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: A compound with a tert-butyl group and bromine atom, used in different applications.
Uniqueness
Tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is unique due to its thieno[3,2-c]pyridine core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex heterocyclic compounds and potential pharmaceutical agents .
Biological Activity
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 949922-62-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C₁₂H₁₆BrNO₂S
- Molecular Weight : 318.23 g/mol
- Purity : ≥95%
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with tubulin, a key protein in the cytoskeleton of cells. It acts as an antitubulin agent by binding to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This mechanism is crucial for the compound's antiproliferative effects against cancer cells.
Antiproliferative Activity
Research has demonstrated that compounds related to the thieno[3,2-c]pyridine scaffold exhibit significant antiproliferative effects across various cancer cell lines. For instance:
- IC50 Values : In studies involving similar compounds, IC50 values ranged from 1.1 to 440 nM against different cancer types including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. The most potent derivatives showed IC50 values as low as 1.1 μM against HeLa cells .
Compound | Cell Line | IC50 (μM) |
---|---|---|
tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | HeLa | 1.1 |
tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | L1210 | 2.8 |
tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine | CEM | 2.3 |
This table summarizes the antiproliferative activity of related compounds against various cancer cell lines.
Selectivity for Cancer Cells
One notable aspect of tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine is its selectivity for cancer cells over normal human cells. In vitro studies indicated that when tested on peripheral blood mononuclear cells (PBMCs), the compound exhibited IC50 values greater than 20 μM, suggesting minimal toxicity towards normal cells while effectively targeting cancerous ones .
Case Studies
-
Study on Antitubulin Agents :
A study published in Molecules explored a series of thieno[3,2-c]pyridine derivatives and their effects on cancer cell proliferation. The study found that modifications at the N-methoxy/ethoxycarbonyl moiety enhanced antiproliferative activity significantly. The presence of these functional groups was crucial for achieving lower IC50 values against various cancer cell lines . -
Comparative Analysis with Other Compounds :
In comparative studies with established antitubulin agents like CA-4 (Combretastatin A-4), tert-butyl derivatives were shown to have comparable or superior efficacy in inhibiting cell growth across multiple cancer types while maintaining a favorable safety profile in normal cells .
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-5-4-9-8(7-14)6-10(13)17-9/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVKHVFHUNINLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598401 | |
Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949922-62-7 | |
Record name | tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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